molecular formula C10H10BrF B7968546 1-Bromo-4-(1-fluorocyclobutyl)benzene

1-Bromo-4-(1-fluorocyclobutyl)benzene

Cat. No.: B7968546
M. Wt: 229.09 g/mol
InChI Key: IMIBFYPZDFTQDG-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-fluorocyclobutyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 1-fluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(1-fluorocyclobutyl)benzene typically involves the bromination of 4-(1-fluorocyclobutyl)benzene. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane or carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-fluorocyclobutyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-(1-fluorocyclobutyl)phenol or 4-(1-fluorocyclobutyl)aniline.

    Coupling: Formation of biaryl compounds with various substituents.

    Reduction: Formation of 4-(1-fluorocyclobutyl)benzene.

Scientific Research Applications

1-Bromo-4-(1-fluorocyclobutyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-fluorocyclobutyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution reactions, the bromine atom activates the benzene ring towards nucleophilic attack, leading to the formation of substitution products. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

1-Bromo-4-(1-fluorocyclobutyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-fluorobenzene: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.

    4-Bromo-1-fluorocyclohexylbenzene: Contains a larger cyclohexyl group, which may affect its reactivity and physical properties.

    1-Bromo-4-(1-chlorocyclobutyl)benzene: Substitution of fluorine with chlorine can alter the electronic properties and reactivity of the compound.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

1-bromo-4-(1-fluorocyclobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIBFYPZDFTQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5.66 g of 1-(4-bromophenyl)-cyclobutanol (24.92 mmol, described in example S2-A) in 70 ml DCM were added 4.23 g of (diethylamino)sulfur trifluoride (95%, 24.92 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 35 min, then sat. NaHCO3— solution was added and the resulting mixture was extracted with DCM. The combined organic extracts were washed with brine, dried (MgSO4), filtered, and concentrated in vacuo to give a residue which was purified by flash column chromatography (100% pentane) to give 1-bromo-4-(1-fluoro-cyclobutyl)-benzene (3.66 g, 64%) as a colorless liquid.
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaHCO3—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5.66 g of 1-(4-bromophenyl)-cyclobutanol (24.92 mmol, described in example S2-A) in 70 ml DCM were added 4.23 g of (diethylamino)sulfur trifluoride (95%, 24.92 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 35 min, then sat. NaHCO3-solution was added and the resulting mixture was extracted with DCM. The combined organic extracts were washed with brine, dried (MgSO4), filtered, and concentrated in vacuo to give a residue which was purified by flash column chromatography (100% pentane) to give 1-bromo-4-(1-fluoro-cyclobutyl)-benzene (3.66 g, 64%) as a colourless liquid.
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

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